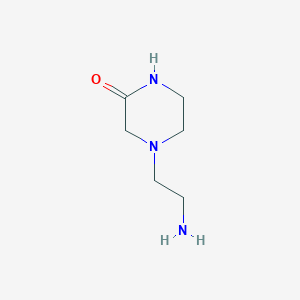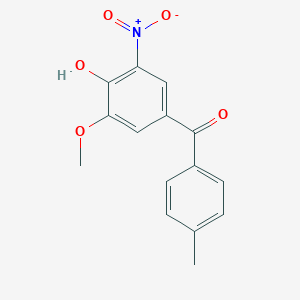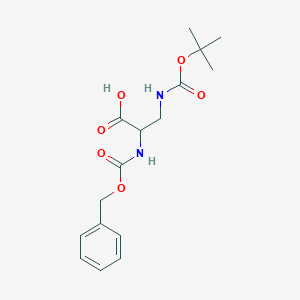
2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid
Overview
Description
2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic organic compound often used in peptide synthesis and as a protecting group in organic chemistry. This compound is characterized by the presence of both benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, such as L-serine, is first protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyloxycarbonyl chloride in the presence of a base like sodium hydroxide.
Introduction of the Boc Group: The hydroxyl group of the intermediate is then converted to an amino group, which is subsequently protected using the tert-butoxycarbonyl (Boc) group. This step involves the reaction of the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the protection reactions in batches.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Cbz and Boc protecting groups under acidic or basic conditions.
Substitution Reactions: The protected amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: Hydrogenation (H2, Pd/C) for Cbz removal and trifluoroacetic acid (TFA) for Boc removal.
Substitution: Nucleophiles such as amines or thiols can react with the protected amino groups under mild conditions.
Major Products:
Deprotected Amino Acids: Removal of the protecting groups yields the free amino acid.
Substituted Derivatives: Reaction with nucleophiles results in substituted amino acid derivatives.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of peptides and proteins.
Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the modification of biomolecules for research in biochemistry and molecular biology.
Mechanism of Action
The compound acts primarily as a protecting group in organic synthesis. The Cbz and Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. The protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules.
Comparison with Similar Compounds
N-Benzyloxycarbonyl-L-serine: Similar in structure but lacks the Boc group.
N-tert-Butoxycarbonyl-L-serine: Similar in structure but lacks the Cbz group.
Uniqueness: The presence of both Cbz and Boc groups in 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid provides dual protection, making it highly versatile in multi-step synthetic processes. This dual protection allows for selective deprotection and functionalization, which is advantageous in complex organic synthesis.
This compound’s unique combination of protecting groups makes it a valuable tool in the synthesis of peptides and other biologically active molecules, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKGPJRAGHSOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399472 | |
| Record name | N-[(Benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159002-15-0 | |
| Record name | N-[(Benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
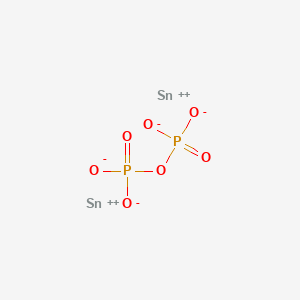

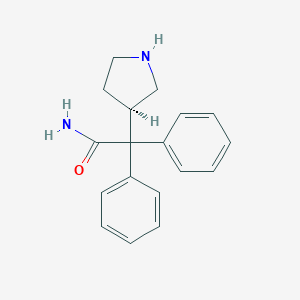

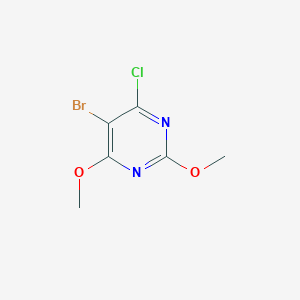
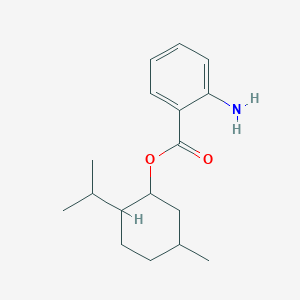
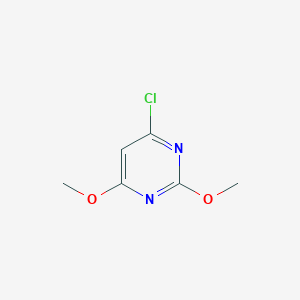

![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)
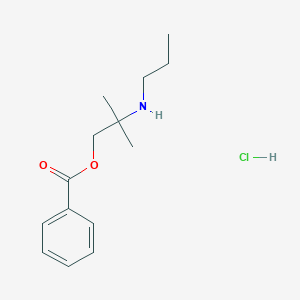
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)
